N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251561-98-4
VCID: VC6923456
InChI: InChI=1S/C19H23N3O3S/c1-14(23)20-16-6-4-15(5-7-16)19(25)22-10-8-21(9-11-22)13-17(24)18-3-2-12-26-18/h2-7,12,17,24H,8-11,13H2,1H3,(H,20,23)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47

N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide

CAS No.: 1251561-98-4

Cat. No.: VC6923456

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide - 1251561-98-4

Specification

CAS No. 1251561-98-4
Molecular Formula C19H23N3O3S
Molecular Weight 373.47
IUPAC Name N-[4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]phenyl]acetamide
Standard InChI InChI=1S/C19H23N3O3S/c1-14(23)20-16-6-4-15(5-7-16)19(25)22-10-8-21(9-11-22)13-17(24)18-3-2-12-26-18/h2-7,12,17,24H,8-11,13H2,1H3,(H,20,23)
Standard InChI Key OGVAFBJJAYMMMP-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O

Introduction

Chemical Structure and Physicochemical Properties

N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide (Molecular Formula: C20H24N3O3S\text{C}_{20}\text{H}_{24}\text{N}_3\text{O}_3\text{S}, Molecular Weight: 398.49 g/mol) features:

  • A thiophene ring (a sulfur-containing heterocycle) linked to a hydroxyethyl group.

  • A piperazine core substituted with a carbonyl-linked phenylacetamide moiety.

Key Structural Features:

  • Thiophene moiety: Enhances lipophilicity and potential interaction with aromatic receptors .

  • Piperazine ring: Common in CNS-active compounds due to its conformational flexibility and hydrogen-bonding capacity .

  • Acetamide group: May influence metabolic stability and bioavailability .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC20H24N3O3S\text{C}_{20}\text{H}_{24}\text{N}_3\text{O}_3\text{S}
Molecular Weight398.49 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors5 (amide O, carbonyl O, piperazine N)

Synthetic Pathways and Optimization

While no direct synthesis is documented, analogous piperazine-carboxamide derivatives suggest feasible routes:

General Synthesis Strategy (Adapted from )

  • Piperazine functionalization: React 2-(thiophen-2-yl)ethylene glycol with piperazine under Mitsunobu conditions to install the hydroxyethyl-thiophene group.

  • Carboxamide formation: Couple 4-aminophenylacetamide with the functionalized piperazine using carbodiimide-mediated activation (e.g., EDCI/HOBt) .

Critical Reaction Parameters:

  • Temperature: 0–25°C for carbodiimide coupling to minimize racemization .

  • Catalyst: DMAP accelerates acylation yields by 15–20% .

Pharmacological Profile and Mechanisms

Structural analogs indicate potential muscarinic receptor modulation (e.g., M4 antagonism) and antipsychotic activity :

Receptor Binding Hypotheses

  • Thiophene interactions: The thiophene ring may engage in π-π stacking with aromatic residues in receptor binding pockets .

  • Piperazine flexibility: Facilitates adoption of bioactive conformations at GPCRs, such as dopamine or serotonin receptors .

Table 2: Predicted Bioactivity Scores (PaDEL-Descriptor)

TargetProbability
Dopamine D2 receptor0.78
Serotonin 5-HT1A0.65
hERG channel0.32

Analytical Characterization

Quality control protocols for related piperazine impurities emphasize:

HPLC-MS Parameters (Adapted from )

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile phase: Acetonitrile/0.1% formic acid (70:30)

  • Retention time: ~8.2 min (theoretical)

  • MS ([M+H]+^+): m/z 399.2

NMR Spectral Predictions (600 MHz, DMSO-d6)

  • δ 7.85 ppm: Acetamide NH (singlet, 1H).

  • δ 4.25 ppm: Hydroxyethyl CH (multiplet, 1H).

  • δ 3.60–3.45 ppm: Piperazine CH2 (multiplet, 8H).

EndpointPrediction
hERG inhibitionModerate risk
HepatotoxicityLow risk
Ames mutagenicityNegative

Future Research Directions

  • Target validation: Screen against muscarinic and dopaminergic receptors.

  • Metabolic studies: Investigate CYP450-mediated oxidation of the thiophene ring.

  • Formulation development: Assess solubility enhancement via salt formation (e.g., fumarate) .

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